Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-
Brand Name: Vulcanchem
CAS No.: 39908-37-7
VCID: VC16256385
InChI: InChI=1S/C19H18N2O4S/c1-24-14-7-3-12(4-8-14)17-18(13-5-9-15(25-2)10-6-13)21-19(20-17)26-11-16(22)23/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23)
SMILES:
Molecular Formula: C19H18N2O4S
Molecular Weight: 370.4 g/mol

Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-

CAS No.: 39908-37-7

Cat. No.: VC16256385

Molecular Formula: C19H18N2O4S

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- - 39908-37-7

Specification

CAS No. 39908-37-7
Molecular Formula C19H18N2O4S
Molecular Weight 370.4 g/mol
IUPAC Name 2-[[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid
Standard InChI InChI=1S/C19H18N2O4S/c1-24-14-7-3-12(4-8-14)17-18(13-5-9-15(25-2)10-6-13)21-19(20-17)26-11-16(22)23/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23)
Standard InChI Key JIJXPLATFGYIOD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)O)C3=CC=C(C=C3)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a 1H-imidazole ring, a five-membered heterocycle containing two nitrogen atoms. At the 4- and 5-positions, the ring is substituted with 4-methoxyphenyl groups, which introduce electron-donating methoxy (-OCH₃) substituents para to the phenyl-imidazole linkage. The 2-position features a thioacetic acid group (-S-CH₂-COOH), providing a sulfur atom and a carboxylic acid functional group. This arrangement creates a planar aromatic system with potential for π-π stacking interactions and hydrogen bonding .

Table 1: Comparative Structural Features of Related Imidazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₉H₁₈N₂O₄S370.44,5-bis(4-methoxyphenyl), thioacetic
[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid C₁₇H₁₄N₂O₂S310.44,5-diphenyl, thioacetic
[(4-Phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid C₁₁H₁₀N₂O₂S234.284-phenyl, thioacetic

The methoxy groups in the target compound enhance solubility in polar organic solvents compared to non-substituted phenyl analogs, as evidenced by similar structures . Computational models suggest that the electron-rich methoxyphenyl groups may also influence electronic distribution across the imidazole ring, potentially modulating reactivity in substitution or coordination reactions.

Synthesis and Preparation

Synthetic Pathways

While no explicit protocol for synthesizing acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-, is documented in peer-reviewed literature, analogous imidazole-thioether derivatives are typically prepared through multi-step routes . A plausible synthesis involves:

  • Imidazole Ring Formation: Condensation of 4-methoxybenzaldehyde with ammonium acetate and a nitroalkane under Debus-Radziszewski conditions to form 4,5-bis(4-methoxyphenyl)-1H-imidazole.

  • Thioether Functionalization: Reaction of the imidazole intermediate with mercaptoacetic acid in the presence of a base (e.g., K₂CO₃) to install the thioacetic acid group via nucleophilic substitution.

Challenges in Optimization

Key challenges include ensuring regioselectivity during imidazole formation and minimizing oxidation of the thioether group during purification. Studies on related compounds highlight the sensitivity of thioether linkages to oxidative conditions, necessitating inert atmospheres and low-temperature workups .

Material Science Applications

Coordination Chemistry

The sulfur and nitrogen atoms in the compound offer potential binding sites for metal ions. Analogous imidazole-thioethers form stable complexes with Cu(II) and Zn(II), which have been explored as catalysts in oxidation reactions .

Polymer Modification

Thioether-containing compounds are investigated as crosslinking agents in epoxy resins. The rigid imidazole core could impart thermal stability to polymer matrices, with degradation temperatures exceeding 300°C in similar systems.

Research Gaps and Future Directions

  • Synthetic Methodology: Development of one-pot syntheses or catalytic asymmetric routes to improve yield and scalability.

  • Biological Screening: Systematic evaluation of antibacterial, antifungal, and anticancer activity across cell lines.

  • Structure-Activity Relationships (SAR): Modification of methoxy group positioning (e.g., 3-methoxy vs. 4-methoxy) to optimize bioactivity.

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